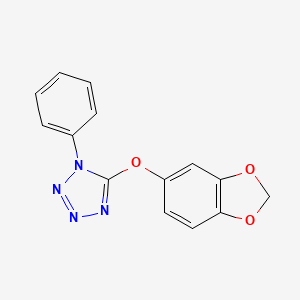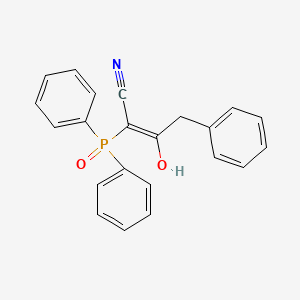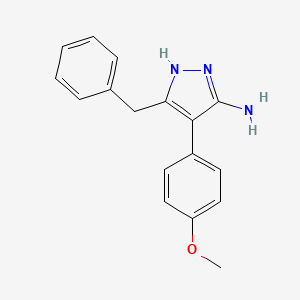![molecular formula C18H24ClNO4 B5302311 1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B5302311.png)
1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride, also known as TMA-2, is a psychoactive drug that belongs to the class of phenethylamines. It is a derivative of the hallucinogenic drug, mescaline, and is known for its psychedelic effects. TMA-2 is a research chemical that has been synthesized in laboratories for scientific research purposes.
作用機序
The exact mechanism of action of 1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride is not fully understood, but it is believed to act on the serotonin system in the brain. 1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride is a partial agonist of the 5-HT2A receptor, which is known to be involved in the regulation of mood and cognition. 1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride has been shown to produce a wide range of biochemical and physiological effects in animal models. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration. 1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride has also been shown to produce hallucinogenic effects, such as changes in visual perception and altered states of consciousness.
実験室実験の利点と制限
1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride has several advantages for laboratory experiments, including its well-established synthesis method and its potential therapeutic applications. However, there are also several limitations to its use, including its psychoactive effects and potential for abuse. It is important for researchers to use caution when handling 1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride and to follow appropriate safety protocols.
将来の方向性
There are several potential future directions for research on 1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride. One area of interest is its potential use as a treatment for mood disorders and addiction. Further studies are needed to better understand its mechanism of action and to determine its safety and efficacy in humans. Additionally, 1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride may have potential applications in the field of neuroscience, as it has been shown to produce changes in brain activity and may be useful in studying the neural basis of perception and cognition.
合成法
The synthesis of 1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride involves the reaction of 2,4,5-trimethoxybenzaldehyde with phenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then hydrolyzed to obtain the hydrochloride salt of 1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride. This synthesis method has been described in detail in scientific literature and is widely used in laboratories.
科学的研究の応用
1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride has been extensively studied for its potential therapeutic applications in the field of psychiatry. It has been shown to have antidepressant and anxiolytic effects in animal models, and has been suggested as a potential treatment for mood disorders such as depression and anxiety. 1-phenyl-2-[(2,4,5-trimethoxybenzyl)amino]ethanol hydrochloride has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
1-phenyl-2-[(2,4,5-trimethoxyphenyl)methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4.ClH/c1-21-16-10-18(23-3)17(22-2)9-14(16)11-19-12-15(20)13-7-5-4-6-8-13;/h4-10,15,19-20H,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTUGCWFFMFIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC(C2=CC=CC=C2)O)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-[(2,4,5-trimethoxyphenyl)methylamino]ethanol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(3,4-dimethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5302237.png)

![2-[(4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5302250.png)
![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine 1,1-dioxide](/img/structure/B5302255.png)
![2-[benzyl(2-bromobenzyl)amino]ethanol](/img/structure/B5302270.png)
![allyl 2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5302273.png)
![2-(4-methoxyphenyl)-N-{4-[N-(4-methyl-3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5302278.png)
![2-methyl-4-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5302285.png)
![N,2,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5302291.png)


